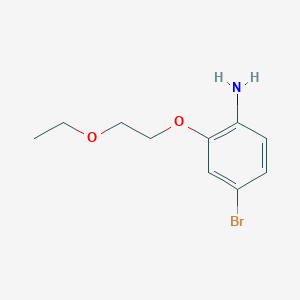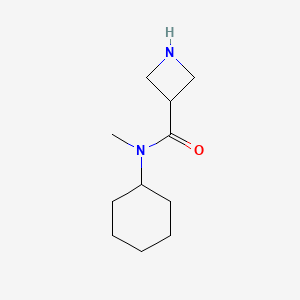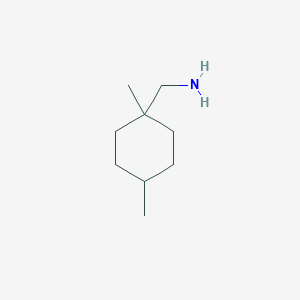![molecular formula C20H15BrN2O2S B1466864 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 890839-39-1](/img/structure/B1466864.png)
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine
説明
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a synthetic molecule with a wide variety of applications in scientific research. It is a heterocyclic compound that is composed of nitrogen, bromine, sulfur, and carbon atoms. It has a unique structure and properties that make it useful for a variety of purposes, including as a catalyst, a fluorescent dye, and a reagent.
科学的研究の応用
Synthesis and Intermediates
The compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is an important intermediate in various chemical syntheses. For instance, Niu Wen-bo (2011) described its role in the synthesis of chlor-antraniliprole, a new insecticide. This process involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, showcasing the compound's utility in complex chemical reactions (Niu Wen-bo, 2011).
Antimicrobial Activity
Another significant application of this compound is in the development of antimicrobial agents. T. El‐Emary, N. Al-muaikel, and O. S. Moustafa (2002) explored its use in creating new heterocycles with antimicrobial properties. Their research involved treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, resulting in various derivatives that showed promise as antimicrobial compounds (T. El‐Emary et al., 2002).
Heterocycle Formation
The ability of this compound to form heterocycles is further exemplified in the work of Michael L. Davis, B. Wakefield, and Jacklyn A. Wardell (1992). They demonstrated how deprotonation of 3-methylazines followed by reaction with benzonitile could create intermediates that cyclize into pyrrolo-pyridines. This versatile reaction pathway highlights the compound's role in producing a variety of heterocyclic structures (Michael L. Davis et al., 1992).
Fischer Cyclization
A 2015 study by R. Alekseyev, S. Amirova, and V. Terenin focused on Fischer indole cyclization to create heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. Their method allowed for the synthesis of 5-bromo-7-azaindole scaffolds with various substituents, demonstrating the compound's flexibility in creating complex molecular structures (R. Alekseyev et al., 2015).
Synthesis of Arylthieno Pyridines
K. Kobayashi, D. Nakamura, Yasuhiko Shiroyama, S. Fukamachi, and H. Konishi (2009) developed a method for synthesizing 3-arylthieno[2,3-b]pyridines. Their approach involved a short four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization. This research highlights the compound's role in streamlining the synthesis of complex molecules (K. Kobayashi et al., 2009).
特性
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZLMPXDKFHBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



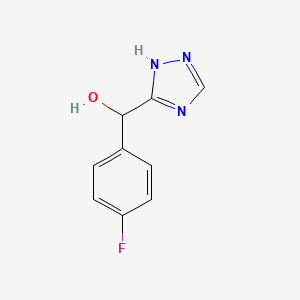

![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)
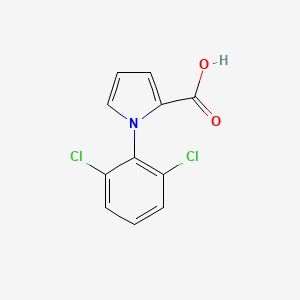
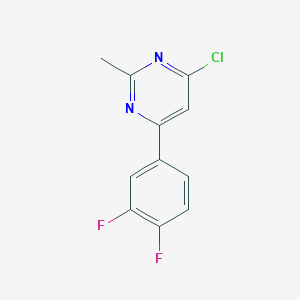
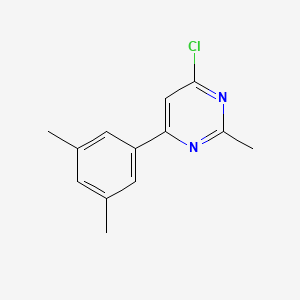
![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)
